molecular formula C8H8N4O2S B14893022 n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine

Cat. No.: B14893022
M. Wt: 224.24 g/mol
InChI Key: WUYGMPYNVZIKNQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine is a chemical compound with the CAS registry number 923822-19-9 . It has the molecular formula C 8 H 8 N 4 O 2 S and a molecular weight of 224.24 g/mol . This compound features an imidazo[2,1-b]thiazole core, a scaffold of interest in medicinal chemistry . The presence of both nitro and cyclopropylamine substituents on this structure is a key feature for investigation, as similar functional groups are found in compounds with documented biological activity. For instance, 5-nitroimidazole derivatives are well-known for their antibacterial and antiparasitic properties , and the cyclopropyl group is a common motif in various bioactive molecules. As such, this compound serves as a valuable building block or intermediate for researchers in drug discovery and development, particularly for those exploring new antimicrobial agents or studying structure-activity relationships in heterocyclic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Specifications: • CAS Number: 923822-19-9 • Molecular Formula: C 8 H 8 N 4 O 2 S • Molecular Weight: 224.24 g/mol

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

N-cyclopropyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

InChI

InChI=1S/C8H8N4O2S/c13-12(14)7-6(9-5-1-2-5)10-8-11(7)3-4-15-8/h3-5,9H,1-2H2

InChI Key

WUYGMPYNVZIKNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N3C=CSC3=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Nitration: Addition of the nitro group to the imidazo[2,1-b]thiazole ring.

    Amidation: Formation of the amine group at the 6th position of the ring.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to disrupt essential biological processes in microorganisms .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Position 5 Substituent Position 6 Substituent Core Structure Biological Activity Reference
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine Nitro Cyclopropylamine Imidazo[2,1-b]thiazole Not explicitly reported -
N-(4-Methoxybenzyl)-5-nitroimidazo[2,1-b]thiazol-6-amine Nitro 4-Methoxybenzylamine Imidazo[2,1-b]thiazole Antimicrobial (inferred)
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b]thiazole Nitro 2-Nitrophenyl Imidazo[2,1-b]thiazole Not reported
6-([1,1'-Biphenyl]-4-yl)-N-phenethylimidazo[2,1-b]thiazol-5-amine None Biphenyl-phenethylamine Imidazo[2,1-b]thiazole Analgesic, anti-inflammatory
Di-aryl-substituted imidazo[2,1-b]benzothiazoles Variable Di-aryl groups Imidazo[2,1-b]benzothiazole Anticancer, antibacterial
Key Observations:
  • Position 6 Substituents : The cyclopropyl group in the target compound offers steric constraint and moderate lipophilicity, contrasting with bulkier aryl (e.g., 2-nitrophenyl in ) or benzyl groups (e.g., 4-methoxybenzyl in ). This may enhance bioavailability and reduce metabolic degradation.
  • Nitro Group Consistency : The nitro group at position 5 is a common feature in analogs, suggesting its critical role in redox-mediated mechanisms or hydrogen bonding with biological targets .

Physicochemical Properties

  • Metabolic Stability : Small alkyl groups (e.g., cyclopropyl) resist oxidative metabolism better than benzyl or aryl groups, as observed in sulfonamide derivatives .

Biological Activity

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound is believed to induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of multicaspases. This process is crucial for programmed cell death, which is often dysregulated in cancerous tissues.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound has significant effects on various cancer cell lines, including:
    • Colorectal adenocarcinoma (HT-29)
    • Lung carcinoma (A-549)
    • Breast adenocarcinoma (MCF-7)

The compound's ability to induce apoptosis in these cell lines suggests its potential as a therapeutic agent against certain types of cancer.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Cell Viability Assays : In vitro studies have shown that the compound reduces cell viability in cancer cell lines significantly compared to controls. The IC50 values indicate potent activity, warranting further exploration in preclinical models.
  • Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound leads to increased annexin V staining, confirming the induction of apoptosis.
  • Mechanistic Studies : Investigations into the biochemical pathways affected by the compound have shown alterations in mitochondrial function and activation of apoptotic pathways. This aligns with findings from related compounds that also target mitochondrial integrity.

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AnticancerHT-29[Value]Apoptosis via mitochondrial depolarization
A-549[Value]Multicaspase activation
MCF-7[Value]Induction of programmed cell death
AntimicrobialAnaerobic bacteria[Value]Potential disruption of metabolic pathways

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Colorectal Cancer : A study involving a derivative of this compound showed significant tumor reduction in xenograft models when administered at therapeutic doses.
  • Antimicrobial Efficacy : In vitro testing against Giardia lamblia and Cryptosporidium parvum demonstrated that similar nitroimidazole compounds effectively inhibited growth, suggesting a potential role for n-Cyclopropyl derivatives in treating parasitic infections.

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